9,9'-(5-Methyl-1,3-phenylene)dianthracene
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Overview
Description
9,9’-(5-Methyl-1,3-phenylene)dianthracene is a chemical compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, features a 5-methyl-1,3-phenylene group bridging two anthracene units, which can significantly influence its chemical and physical properties.
Preparation Methods
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)dianthracene typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions generally include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9,9’-(5-Methyl-1,3-phenylene)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
Scientific Research Applications
9,9’-(5-Methyl-1,3-phenylene)dianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Utilized in the development of OLEDs, organic photovoltaics, and other electronic devices
Mechanism of Action
The mechanism by which 9,9’-(5-Methyl-1,3-phenylene)dianthracene exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, which are useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparison with Similar Compounds
Similar compounds to 9,9’-(5-Methyl-1,3-phenylene)dianthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties due to the presence of electron-withdrawing groups.
9-(4-Phenylethynyl)anthracene: Synthesized via Sonogashira cross-coupling, this compound has distinct optical properties.
The uniqueness of 9,9’-(5-Methyl-1,3-phenylene)dianthracene lies in its specific structural configuration, which can influence its reactivity and photophysical behavior compared to other anthracene derivatives.
Properties
CAS No. |
821808-29-1 |
---|---|
Molecular Formula |
C35H24 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
9-(3-anthracen-9-yl-5-methylphenyl)anthracene |
InChI |
InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3 |
InChI Key |
OJEQPXCDRPPPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
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